(S)-(-)-3-Chloro-1-phenyl-1-propanol (CAS 100306-34-1) is a highly versatile, enantiopure chiral halohydrin utilized extensively as a building block in the pharmaceutical and fine chemical industries. Presenting as a stable, white to off-white crystalline powder with a melting point of 58–61 °C, it offers excellent handling characteristics, thermal stability, and solubility profiles for industrial scale-up . Its primary commercial value lies in its role as a direct, stereodefined precursor for the synthesis of blockbuster aryloxypropanamine active pharmaceutical ingredients (APIs), including fluoxetine, atomoxetine, and duloxetine. By providing a pre-established chiral center with a typical enantiomeric excess (ee) exceeding 98%, this compound allows manufacturers to bypass complex asymmetric reduction steps and directly execute stereospecific substitutions, streamlining the production of single-enantiomer therapeutics [1].
Attempting to substitute (S)-(-)-3-chloro-1-phenyl-1-propanol with its racemic counterpart fundamentally disrupts the economics of chiral API manufacturing. Using the racemate caps the theoretical yield of the desired enantiomer at 50% (unless complex dynamic kinetic resolution is employed) and necessitates expensive downstream purification, such as simulated moving bed (SMB) chromatography or diastereomeric salt crystallization[1]. Alternatively, substituting with the upstream prochiral ketone, 3-chloropropiophenone, shifts the burden of asymmetric reduction onto the buyer. This requires the procurement of expensive chiral transition-metal catalysts (e.g., Ru or Ir complexes) or specialized biocatalysts, introducing significant process complexity, longer reaction times, and batch-to-batch variability in enantiomeric excess [2]. Procuring the pre-resolved (S)-enantiomer mitigates these risks, ensuring high atom economy and direct, reproducible progression to the final API [3].
When synthesizing single-enantiomer APIs like atomoxetine or fluoxetine, the choice of starting material dictates the maximum achievable yield. Utilizing pre-resolved (S)-(-)-3-chloro-1-phenyl-1-propanol allows for up to a 100% theoretical yield during the stereospecific etherification step [1]. In contrast, starting with racemic 3-chloro-1-phenyl-1-propanol limits the theoretical yield of the target enantiomer to 50%, generating 50% chemical waste in the form of the undesired (R)-enantiomer, unless a highly optimized and costly dynamic kinetic resolution (DKR) process is implemented [2].
| Evidence Dimension | Maximum theoretical yield of target enantiomer |
| Target Compound Data | 100% theoretical yield (using pre-resolved (S)-enantiomer) |
| Comparator Or Baseline | 50% theoretical yield (using racemic mixture without DKR) |
| Quantified Difference | 2x higher theoretical yield, eliminating 50% enantiomeric waste. |
| Conditions | Standard stereospecific nucleophilic substitution / etherification. |
Procuring the enantiopure building block doubles the theoretical throughput of the downstream API synthesis and drastically reduces chemical waste.
Manufacturing the (S)-alcohol in-house from the upstream ketone (3-chloropropiophenone) requires sophisticated asymmetric reduction techniques. These processes typically rely on expensive chiral catalysts, such as Cp*IrCl[(S,S)-MsDPEN] or CBS oxazaborolidines, to achieve acceptable enantiomeric excess (e.g., 85-94% ee) . By procuring (S)-(-)-3-chloro-1-phenyl-1-propanol directly, manufacturers bypass the need to source these sensitive catalysts, eliminating the associated costs, optimizing reactor time, and avoiding the risk of incomplete reduction or variable optical purity [1].
| Evidence Dimension | Chiral catalyst requirement for alcohol formation |
| Target Compound Data | 0 mol% (Pre-reduced and resolved) |
| Comparator Or Baseline | Up to 0.5-5 mol% specialized chiral Ru/Ir/B catalysts (when starting from 3-chloropropiophenone) |
| Quantified Difference | Complete elimination of chiral catalyst dependency and associated optimization steps. |
| Conditions | Industrial scale-up of aryloxypropanamine precursors. |
Removes a highly sensitive, catalyst-dependent asymmetric reduction step from the buyer's manufacturing pipeline, lowering operational risk and procurement overhead.
The optical purity of the starting halohydrin directly impacts the final API quality. Commercial grades of (S)-(-)-3-chloro-1-phenyl-1-propanol are routinely available at >98-99% ee . Because the subsequent conversion to drugs like atomoxetine typically proceeds via a highly stereospecific Mitsunobu reaction or direct nucleophilic displacement (often with complete inversion of configuration), the >98% ee of the precursor is directly transferred to the final product [1]. Attempting late-stage resolution of a racemic API often yields lower initial ee (90-95%), requiring multiple yield-destroying recrystallizations to meet stringent pharmaceutical standards [2].
| Evidence Dimension | Enantiomeric excess (ee) preservation |
| Target Compound Data | >98% ee transferred directly to intermediate/API |
| Comparator Or Baseline | 90-95% ee typical of late-stage classical resolution (requiring further recrystallization) |
| Quantified Difference | Avoids late-stage recrystallization losses required to upgrade optical purity. |
| Conditions | Stereospecific etherification (e.g., inversion to (R)-configuration). |
High initial ee ensures the final API meets strict regulatory optical purity requirements without the need for wasteful late-stage purification.
(S)-(-)-3-Chloro-1-phenyl-1-propanol is the premier starting material for the synthesis of (R)-atomoxetine, a potent selective norepinephrine reuptake inhibitor (NRI). The synthesis typically involves a stereospecific nucleophilic aromatic substitution or Mitsunobu-type reaction with o-cresol, resulting in an inversion of configuration to yield the highly pure (R)-enantiomer, directly leveraging the high ee% of the procured precursor [1].
This compound is a critical building block for the preparation of single-enantiomer fluoxetine. By reacting the (S)-halohydrin with 4-trifluoromethylphenol under stereocontrolled conditions, manufacturers can selectively produce either (S)- or (R)-fluoxetine, bypassing the limitations and 50% yield caps associated with producing and resolving racemic Prozac [2].
Beyond API manufacturing, the stable chiral center and bifunctional nature (hydroxyl and chloride groups) of (S)-(-)-3-chloro-1-phenyl-1-propanol make it an excellent scaffold for developing new chiral ligands, phase-transfer catalysts, and resolving agents for academic and industrial chemical research .
Irritant